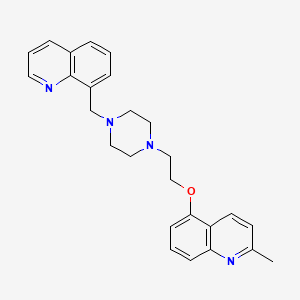

2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline

説明

SB 714786 is a 5-HT1D selective antagonist.

生物活性

2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₂₃H₃₃N₃O

- Molecular Weight : 412.53 g/mol

- LogP : 4.1638

- CAS Number : 584555-10-2

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound was evaluated for its effectiveness against various bacterial strains.

| Tested Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 50 | Comparable to ampicillin |

| Escherichia coli | 100 | Comparable to ampicillin |

| Pseudomonas aeruginosa | 200 | Lower activity |

In a study assessing various piperazine derivatives, including quinoline-based compounds, it was found that the tested compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound demonstrated cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| FaDu (hypopharyngeal) | 15 | Bleomycin |

| MCF7 (breast cancer) | 20 | Doxorubicin |

| A549 (lung cancer) | 25 | Cisplatin |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting that this compound may interact with key regulatory proteins involved in cell proliferation .

Neuroprotective Activity

Recent studies have suggested that compounds containing quinoline and piperazine moieties may exhibit neuroprotective effects. The compound was shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 10 |

| Butyrylcholinesterase | 15 |

This dual inhibition suggests that the compound could be beneficial in treating neurodegenerative disorders by enhancing cholinergic transmission .

Case Studies

- Antimicrobial Efficacy Study : A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives of quinoline, including the target compound. Results indicated significant inhibition against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

- Cancer Cell Line Assessment : In vitro tests on multiple cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic proteins, supporting its role as a potential anticancer agent .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound improved cognitive function in models of Alzheimer's disease, correlating with reduced levels of amyloid-beta plaques and tau phosphorylation in the brain .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research indicates that quinoline derivatives exhibit significant activity against various bacteria and fungi. The incorporation of piperazine and quinoline moieties enhances the compound's ability to disrupt microbial cell functions.

Case Study: Antibacterial Activity

A study evaluated several quinoline derivatives, including 2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline, against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that compounds with structural modifications similar to SB-714786 demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for future development as antituberculosis agents .

Antimalarial Properties

The compound has been investigated for its efficacy against malaria vectors. Quinoline derivatives are known for their role in antimalarial treatments, and modifications to their structure can enhance their effectiveness.

Case Study: Insecticidal Effects

Research into new quinoline derivatives revealed promising larvicidal and pupicidal properties against mosquito larvae, specifically targeting vectors responsible for malaria and dengue transmission. The derivatives exhibited lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL, indicating that compounds like SB-714786 could be developed into effective biocidal agents .

Pharmacological Insights

The pharmacological profile of this compound suggests its interaction with various biological targets. It has been classified under synthetic organic compounds with activity against multiple targets, including GPCRs (G protein-coupled receptors), which are critical in drug discovery.

Ligand Activity

Data visualization from ligand activity charts indicates that this compound interacts with several biological targets across different species, showcasing its versatility in pharmacological applications .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typical of quinoline chemistry, including the introduction of piperazine and ethoxy groups to enhance solubility and bioavailability.

Synthetic Pathway

The synthetic route generally includes:

- Formation of the quinoline core.

- Alkylation with piperazine derivatives.

- Introduction of the ethoxy group via etherification.

This method not only ensures high yields but also facilitates the exploration of various substitutions to optimize biological activity.

特性

IUPAC Name |

2-methyl-5-[2-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O/c1-20-10-11-23-24(28-20)8-3-9-25(23)31-18-17-29-13-15-30(16-14-29)19-22-6-2-5-21-7-4-12-27-26(21)22/h2-12H,13-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCSKUADBRROSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437786 | |

| Record name | 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584555-10-2 | |

| Record name | 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。